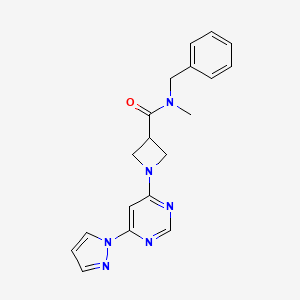

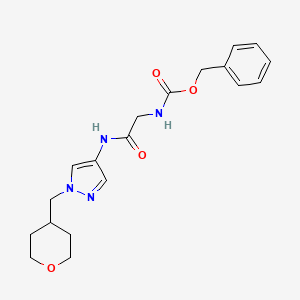

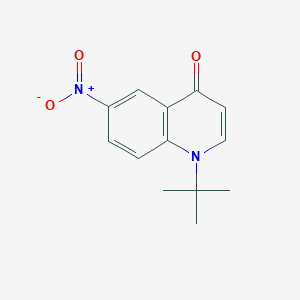

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities. Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Molecular Structure Analysis

The structure of pyrazole-bearing compounds was confirmed by 1 H-, 13 C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .

Chemical Reactions Analysis

The synthesis of pyrazole-bearing compounds often involves the reaction with Vilsmeier–Haack reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as elemental microanalysis, FTIR, and 1 H NMR .

科学的研究の応用

Medicinal Chemistry and Drug Development

This compound’s unique structure makes it a promising candidate for drug discovery. Researchers have investigated its potential as an antileishmanial and antimalarial agent . Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.

Organic Synthesis

The synthesis of N-benzyl-N-methyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide involves an oxidative functionalization reaction of an aldehyde with pyrazole, resulting in an acyl pyrazole derivative . This method demonstrates a clean and green approach, avoiding the need for column chromatography. Researchers continue to explore variations of this reaction for other heterocyclic compounds.

Green Chemistry

The solvent-free preparation of this compound using an oxoammonium salt as the oxidant exemplifies green chemistry principles . Investigating similar approaches for other molecules can contribute to sustainable synthetic methods.

Neurotoxicity Studies

In a novel study, researchers evaluated the neurotoxic potential of a related pyrazoline derivative on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain . Similar investigations could shed light on the neuroprotective or neurotoxic effects of N-benzyl-N-methyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide .

Ionic Liquid-Assisted Synthesis

Ionic liquids play a crucial role in the synthesis of N-benzyl-N-methyl-1-phenylmethanamine via coupling of benzylamine, benzaldehyde, and CO2 . Understanding the active sites and reaction mechanisms in such systems can guide efficient synthesis strategies.

Photochemical Synthesis

Recent research achieved the photochemical synthesis of N-benzyl-N-methyl-1-phenylmethanamine using 1-butyl-3-methylimidazolium chloride under light irradiation at atmospheric pressure . Investigating photochemical pathways for related compounds may yield valuable insights.

作用機序

Target of action

Pyrazole and pyrimidine moieties are common structural motifs in many biologically active compounds . They are known to interact with various targets, including enzymes and receptors, depending on their specific substitutions and overall molecular structure .

Mode of action

The mode of action of such compounds can vary widely, but it often involves binding to a target protein and modulating its activity . The exact nature of this interaction would depend on the specific structure of the compound and the target.

Biochemical pathways

Pyrazole and pyrimidine derivatives can potentially affect a variety of biochemical pathways. For instance, some pyrazole-bearing compounds have demonstrated antileishmanial and antimalarial activities .

将来の方向性

特性

IUPAC Name |

N-benzyl-N-methyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-23(11-15-6-3-2-4-7-15)19(26)16-12-24(13-16)17-10-18(21-14-20-17)25-9-5-8-22-25/h2-10,14,16H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFFQHDTMUEKQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)

![1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B2703072.png)